molecular formula C10H15Cl2NO2 B4226164 1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride

1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B4226164
M. Wt: 252.13 g/mol
InChI Key: XKERAZHKIXDYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of benzylamine, featuring a chloro substituent at the 3-position and methoxy groups at the 4- and 5-positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4,5-dimethoxybenzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of (3-chloro-4,5-dimethoxybenzyl)methylamine.

    Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce corresponding benzaldehydes or carboxylic acids.

Scientific Research Applications

1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-4-methoxybenzyl)methylamine hydrochloride
  • (3-chloro-4,5-dimethoxybenzonitrile)
  • (3-chloro-4,5-dimethoxybenzaldehyde)

Uniqueness

1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride is unique due to the presence of both chloro and methoxy groups on the benzene ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2.ClH/c1-12-6-7-4-8(11)10(14-3)9(5-7)13-2;/h4-5,12H,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKERAZHKIXDYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)Cl)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
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1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
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1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
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1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
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1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
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